One particular application of (chloromethyl)methyldiethoxysilane is in catalytic cracking deposition (CCD) for modifying zeolite membranes. [] In this process, (chloromethyl)methyldiethoxysilane is introduced onto a zeolite membrane and undergoes catalytic cracking at elevated temperatures. The cracking products then react with the zeolite framework, effectively reducing the pore size of the membrane. This modification enhances the selectivity of the membrane for specific gas separations, such as H2/CO2 separation. [] The efficiency of CCD depends on the cracking temperature and the presence of acid sites on the zeolite surface. Higher temperatures and increased acid sites promote the cracking of (chloromethyl)methyldiethoxysilane and enhance the modification of the zeolitic pores. []
(Chloromethyl)methyldiethoxysilane finds application in modifying zeolite membranes for gas separation processes. [] Its ability to undergo catalytic cracking deposition (CCD) allows for the fine-tuning of membrane pore size, enhancing selectivity for target gases.
One specific example involves modifying MFI/α-Al2O3 zeolite membranes for H2/CO2 separation. [] Pre-treating the membrane with H+ ion exchange increases the acid sites on the membrane layer, promoting the catalytic cracking of (chloromethyl)methyldiethoxysilane during CCD. This modification significantly improves the H2 selectivity of the membrane. []
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